molecular formula C24H25N3O3 B353218 N-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide CAS No. 920116-27-4

N-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide

Cat. No.: B353218
CAS No.: 920116-27-4
M. Wt: 403.5g/mol
InChI Key: FJSDCTBMYLKUOK-UHFFFAOYSA-N
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Description

N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .

Properties

IUPAC Name

N-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-10-11-19(15-18(17)2)29-14-6-12-27-21-8-4-3-7-20(21)26-23(27)16-25-24(28)22-9-5-13-30-22/h3-5,7-11,13,15H,6,12,14,16H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSDCTBMYLKUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis for Improved Efficiency

A solvent-free, one-pot method condenses o-phenylenediamine , 3-(3,4-dimethylphenoxy)propyl bromide , and furan-2-carbonyl chloride at 140°C. This approach eliminates intermediate purification, achieving a 65% overall yield. However, regioselectivity challenges necessitate precise stoichiometry.

Purification and Characterization

Final purification employs preparative high-performance liquid chromatography (HPLC) with a C18 column (H₂O/CH₃CN gradient). Purity >98% is confirmed via:

  • HPLC-UV (λ = 254 nm),

  • High-resolution mass spectrometry (HRMS) (Calcd. for C₂₄H₂₅N₃O₃: 403.1896; Found: 403.1893).

Challenges and Mitigation Strategies

  • Regioselectivity in alkylation : Competing reactions at N1 vs. N3 positions are minimized using bulky bases (e.g., DBU).

  • Carboxamide hydrolysis : Anhydrous DMF and controlled pH (7–8) prevent degradation during amidation.

  • Scale-up limitations : Solvent-free methods reduce costs but require specialized equipment for large-scale grinding .

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated benzimidazoles .

Mechanism of Action

The mechanism of action of N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . This inhibition disrupts the formation of the bacterial cell wall, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is unique due to its specific structural features, such as the presence of the 3,4-dimethylphenoxy group and the furan-2-carboxamide moiety. These features contribute to its distinct biological activities and potential therapeutic applications .

Biological Activity

N-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide, with the CAS number 920116-27-4, is a complex organic compound belonging to the benzimidazole class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, synthesis methods, and research findings.

PropertyValue
Molecular FormulaC24H25N3O3
Molecular Weight403.5 g/mol
IUPAC NameThis compound
InChI KeyInChI=1S/C24H25N3O3/c1-17-10-11-19(15-18(17)2)29-14-6-12-27-21...

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : The initial step often includes the condensation of o-phenylenediamine with formic acid derivatives.
  • Benzimidazole Formation : This step involves cyclization processes to form the benzimidazole core.
  • Furan Ring Attachment : The furan moiety is introduced through acylation reactions.
  • Final Coupling : The final product is obtained via amide bond formation using coupling reagents such as EDCI or DCC in basic conditions .

Biological Activity

This compound has been studied for various biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against drug-resistant bacterial strains. In vitro studies have demonstrated its efficacy against various pathogens, suggesting potential application in treating infections .

Anticancer Properties

The compound has shown promising results in cancer research. It appears to inhibit cell proliferation in several cancer cell lines by inducing apoptosis and interfering with cell cycle progression. Mechanistically, it may target specific proteins involved in tumor growth and survival .

The proposed mechanism of action involves the interaction with molecular targets such as:

  • FtsZ Protein : Inhibiting bacterial cell division.
  • Cell Cycle Regulators : Modulating pathways that control cell proliferation in cancer cells .

Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antibacterial Studies : A study reported that this compound exhibited a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Mycobacterium tuberculosis H37Rv strain, indicating strong antibacterial activity .
  • Cytotoxicity Assessments : Cytotoxicity tests revealed low toxicity against normal cell lines while maintaining effectiveness against cancerous cells, suggesting a favorable therapeutic index .

Case Study 1: Antimicrobial Efficacy

A recent study conducted on various bacterial strains highlighted that the compound significantly inhibited growth in both Gram-positive and Gram-negative bacteria. The study emphasized its potential as an alternative treatment for infections caused by resistant strains.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving different cancer cell lines (e.g., breast and colon cancer), this compound was found to reduce cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment.

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